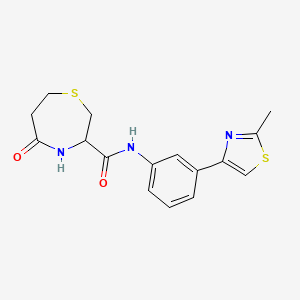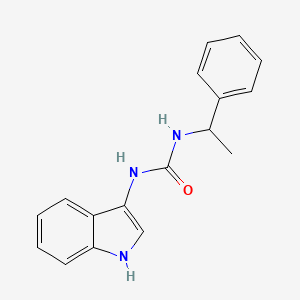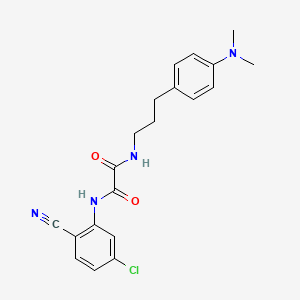
N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chloro group, a cyano group, and a dimethylamino group. These groups are attached to phenyl rings and connected by an oxalamide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of reactive groups like the cyano group and the amine group could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Research has shown that derivatives and analogs of this compound have potential therapeutic applications. For instance, compounds with structural similarities have been evaluated for their antidepressant properties, showcasing the importance of specific functional groups in modulating biological activity (Clark et al., 1979)[https://consensus.app/papers/substituted-3amino11diaryl2propanols-antidepressant-clark/fbb575cea9105ca3b9b6047a3cf222d9/?utm_source=chatgpt]. Moreover, bimetallic complexes constructed from related oxamide derivatives exhibit cytotoxic activities, suggesting their potential use in cancer therapy (Li et al., 2012)[https://consensus.app/papers/bimetallic-complexes-constructed-li/f3c720a96c825fa2a14e75e568994376/?utm_source=chatgpt].
Polymer Science and Material Chemistry
In the realm of polymer science, this compound's analogs have been utilized to develop light-switchable polymers that transition from cationic to zwitterionic forms. Such materials have applications in biomedicine and environmental remediation due to their ability to interact with biological molecules and contaminants in a controllable manner (Sobolčiak et al., 2013)[https://consensus.app/papers/polymer-cationic-form-synthesis-characterization-sobolčiak/30fc6ca2a8b35797a81f2a4ac450355e/?utm_source=chatgpt].
Supramolecular Chemistry
The compound and its derivatives have been employed in constructing supramolecular structures with novel optical and electronic properties. For example, chalcone derivatives synthesized from similar compounds exhibit nonlinear optical absorption, which is valuable for developing materials for optical device applications (Rahulan et al., 2014)[https://consensus.app/papers/synthesis-absorption-novel-chalcone-compounds-rahulan/544cb26fc1725e2bb71b31131c2ef3a7/?utm_source=chatgpt]. Additionally, asymmetrical oxamide ligands based on this compound have been used to create bimetallic complexes, demonstrating the compound's utility in generating materials with unique chemical reactivities and potential applications in sensing and catalysis (Li et al., 2012)[https://consensus.app/papers/bimetallic-complexes-constructed-li/f3c720a96c825fa2a14e75e568994376/?utm_source=chatgpt].
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-25(2)17-9-5-14(6-10-17)4-3-11-23-19(26)20(27)24-18-12-16(21)8-7-15(18)13-22/h5-10,12H,3-4,11H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTASRDSKQBRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
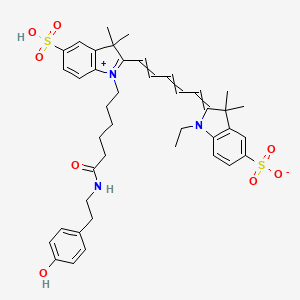
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
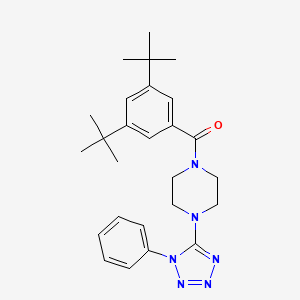
![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)

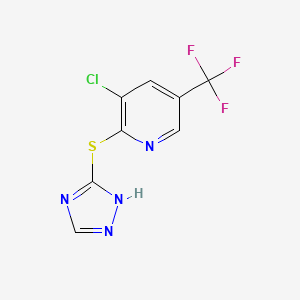
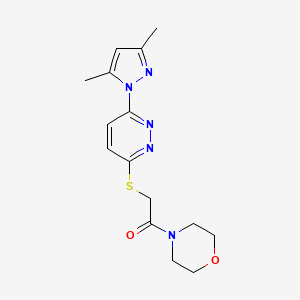
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)

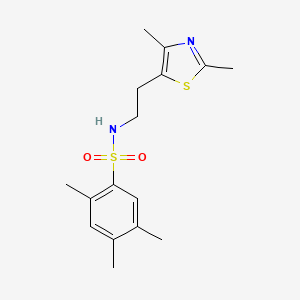
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)
